molecular formula C7H6ClN3 B1660505 Benzene, 1-azido-4-chloro-2-methyl- CAS No. 77721-46-1

Benzene, 1-azido-4-chloro-2-methyl-

Cat. No.: B1660505
CAS No.: 77721-46-1
M. Wt: 167.59 g/mol
InChI Key: SUIVXOWPLXWGPB-UHFFFAOYSA-N
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Description

Benzene, 1-azido-4-chloro-2-methyl- is an organic compound with the molecular formula C7H6ClN3 It is a derivative of benzene, where the benzene ring is substituted with an azido group (-N3), a chlorine atom, and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic substitution reaction where a suitable precursor, such as 1-chloro-4-chloro-2-methylbenzene, is reacted with sodium azide (NaN3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Types of Reactions:

    Substitution Reactions: The azido group in Benzene, 1-azido-4-chloro-2-methyl- can undergo substitution reactions, particularly nucleophilic substitutions, where the azido group is replaced by other nucleophiles.

    Cycloaddition Reactions:

    Reduction Reactions:

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide (NaN3), dimethylformamide (DMF), elevated temperatures.

    Cycloaddition: Alkynes, copper(I) catalysts, room temperature.

    Reduction: Triphenylphosphine (PPh3), water, room temperature.

Major Products:

    Triazoles: Formed from cycloaddition reactions.

    Amines: Formed from reduction reactions.

Scientific Research Applications

Benzene, 1-azido-4-chloro-2-methyl- has several applications in scientific research:

Mechanism of Action

The azido group in Benzene, 1-azido-4-chloro-2-methyl- is highly reactive and can participate in various chemical reactions. In cycloaddition reactions, the azido group acts as a 1,3-dipole, reacting with alkynes to form triazoles. In reduction reactions, the azido group is converted to an amine, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: Benzene, 1-azido-4-chloro-2-methyl- is unique due to the presence of both an azido group and a chlorine atom on the benzene ring, which imparts distinct reactivity and potential for diverse chemical transformations.

Properties

IUPAC Name

1-azido-4-chloro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3/c1-5-4-6(8)2-3-7(5)10-11-9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUIVXOWPLXWGPB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)Cl)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10467185
Record name Benzene, 1-azido-4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77721-46-1
Record name Benzene, 1-azido-4-chloro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10467185
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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